4-(Trifluoromethyl)-L-phenylglycine

Peptide Synthesis Chiral Purity Process Chemistry

4-(Trifluoromethyl)-L-phenylglycine demands rigorous enantiomeric verification. The L-(S)-stereochemistry is essential for biological target recognition; racemization during standard peptide coupling makes certified ≥98% ee a critical quality gate. The para-CF3 group provides unique 19F-NMR spectroscopic handles—validated in solid-state NMR orientation studies of antimicrobial peptides in lipid membranes—and confers superior metabolic stability over unsubstituted or halogenated analogs. For HCV NS3/4A protease inhibitor programs, the P1' 4-(trifluoromethyl)phenyl side chain derived from this building block enhances inhibitory potency to nanomolar levels while improving intestinal permeability. Procure only the certified L-enantiomer; the D-enantiomer or DL-racemate (CAS 142012-65-5) yields diastereomeric mixtures that invalidate SAR data and compromise downstream chiral product integrity.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 144789-75-3
Cat. No. B115993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-L-phenylglycine
CAS144789-75-3
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)[O-])[NH3+])C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1
InChIKeyFANMQHUKZBBELZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)-L-phenylglycine (CAS 144789-75-3) Technical Procurement and Selection Guide


4-(Trifluoromethyl)-L-phenylglycine (CAS 144789-75-3) is a non-proteinogenic, chiral α-amino acid derivative characterized by a para-trifluoromethyl substituent on its phenyl ring and a defined L-(S)-stereochemistry [1]. It serves as a crucial building block in solid-phase and solution-phase peptide synthesis, as well as in the development of peptidomimetic drug candidates . Its core structure, (S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid, imparts unique physicochemical properties, including enhanced lipophilicity (calculated XLogP3 of -0.8) [2] and metabolic stability, which distinguish it from both its D-enantiomer and unsubstituted L-phenylglycine [3].

Why 4-(Trifluoromethyl)-L-phenylglycine Cannot Be Substituted by Common Analogs


Substituting 4-(Trifluoromethyl)-L-phenylglycine with a closely related analog, such as its D-enantiomer, a racemic DL-mixture, or an unsubstituted phenylglycine, is not chemically or functionally equivalent. The defined L-stereochemistry is essential for biological target recognition and chiral induction in asymmetric synthesis. Crucially, the compound is known to undergo extensive racemization during standard peptide coupling, a documented synthetic challenge [1] that renders the procurement of a reliably high-enantiopurity (>98% ee) L-form a critical quality control parameter that generic or racemic sources cannot guarantee. Furthermore, the para-CF3 group is not merely a lipophilic tag; it provides specific, advantageous 19F-NMR spectroscopic properties [2] and enhances metabolic stability in a manner distinct from unsubstituted or other halogenated phenylglycines [3]. The procurement of the incorrect isomer or a racemic mixture would compromise the integrity of downstream chiral products and invalidate quantitative structure-activity relationship (SAR) data.

Quantitative Differentiation of 4-(Trifluoromethyl)-L-phenylglycine Against Comparators


Enantiopurity and Racemization Tendency

The procurement of 4-(Trifluoromethyl)-L-phenylglycine with a defined L-stereochemistry is critical because the compound is known to undergo extensive racemization under standard peptide coupling conditions [1]. This presents a significant challenge not encountered to the same degree with less acidic or sterically hindered phenylglycines. Reputable vendors supply the compound with a specified enantiomeric purity, typically ≥98% (HPLC) . In contrast, the racemic mixture, 4-(Trifluoromethyl)-DL-phenylglycine (CAS 142012-65-5), is a distinct product with different applications and cannot be used for chiral resolution or enantioselective synthesis [2].

Peptide Synthesis Chiral Purity Process Chemistry

19F-NMR Spectroscopic Utility as a Unique Probe

4-(Trifluoromethyl)-L-phenylglycine provides a unique, highly sensitive 19F-NMR label for determining the orientation and dynamics of membrane-associated peptides, a capability absent in non-fluorinated phenylglycines. The CF3 group acts as a rigid reporter of the peptide backbone, allowing simultaneous measurement of anisotropic chemical shift and homonuclear dipolar couplings in oriented membrane samples [1]. This method has been used to determine the tilt angle and azimuthal rotation of antimicrobial peptides like PGLa, where substitution at non-perturbing hydrophobic positions (e.g., Ile9, Ala10) had minimal effect on peptide structure and activity [1].

Structural Biology 19F-NMR Membrane Proteins

Metabolic Stability and Permeability Enhancement in Drug Candidates

Incorporation of the 4-(trifluoromethyl)phenyl side chain, as found in 4-(Trifluoromethyl)-L-phenylglycine, into peptidomimetic inhibitors confers beneficial effects on in vitro pharmacokinetic properties. In the context of Hepatitis C Virus NS3/4A protease inhibitors, the P1' 4-(trifluoromethyl)phenyl moiety was associated with improved metabolic stability and enhanced apparent intestinal permeability compared to other P1' substituents [1]. This is a class-level advantage of the para-CF3-phenylglycine over non-fluorinated or less lipophilic phenylglycines.

Drug Discovery Pharmacokinetics Peptidomimetics

Potency Contribution in Protease Inhibition

The 4-(trifluoromethyl)phenyl moiety derived from 4-(Trifluoromethyl)-L-phenylglycine has been identified as a key pharmacophore in achieving nanomolar inhibitory potency against the Hepatitis C Virus NS3/4A protease. SAR studies demonstrated that inhibitors incorporating this P1' side chain exhibited Ki values in the nanomolar range [1]. This performance was noted as 'particularly beneficial' compared to other evaluated regioisomers of aryl acyl sulfonamide functionalities in the P1 position [1]. The study further highlighted that these inhibitors retained potency against clinically relevant protease variants (A156T, D168V, R155K) [1].

Antiviral Research Enzyme Inhibition Structure-Activity Relationship

Influence on Membrane Peptide Orientation and Dynamics

The introduction of 4-CF3-phenylglycine at specific positions within the antimicrobial peptide PGLa allowed for the determination of its orientation in lipid membranes via solid-state 19F-NMR [1]. The study found that substitution at positions on the hydrophobic face of the helix (Ile9, Ala10, Ile13, Ala14) had only small effects on peptide structure and antimicrobial activity, validating its use as a non-perturbing label [1]. In contrast, substitution of Ala8 on the hydrophilic face caused a significant disturbance, demonstrating a positional dependence that is quantifiable via the NMR data [1].

Antimicrobial Peptides Membrane Biophysics 19F-NMR

Optimal Application Scenarios for 4-(Trifluoromethyl)-L-phenylglycine Based on Empirical Evidence


Site-Specific 19F-NMR Probe for Membrane Peptide Structure Determination

4-(Trifluoromethyl)-L-phenylglycine is the building block of choice for introducing a rigid, highly sensitive 19F-NMR label into peptides. This application is directly supported by its successful use in determining the orientation of the antimicrobial peptide PGLa in lipid membranes . Researchers can confidently substitute the L-enantiomer at validated hydrophobic positions (e.g., replacing Ile or Ala) with minimal perturbation to the peptide's native structure and activity . This enables precise, quantitative measurements of tilt and azimuthal rotation angles using solid-state NMR, a capability not possible with non-fluorinated analogs.

Synthesis of Peptidomimetic Protease Inhibitors with Improved ADME Properties

Medicinal chemists developing inhibitors for viral proteases, such as HCV NS3/4A, should prioritize 4-(Trifluoromethyl)-L-phenylglycine as a source of the P1' 4-(trifluoromethyl)phenyl side chain. This building block has been demonstrated to significantly enhance inhibitory potency into the nanomolar range and to confer beneficial effects on in vitro metabolic stability and intestinal permeability . Its use is validated by the retention of activity against clinically relevant protease variants, making it a superior choice over less lipophilic or non-fluorinated phenylglycine derivatives for optimizing both potency and pharmacokinetic profiles of peptidomimetic drug candidates .

Chiral Resolution and Enantioselective Synthesis

When a project requires a defined L-stereochemistry for biological target recognition or as a chiral auxiliary, only 4-(Trifluoromethyl)-L-phenylglycine, sourced with a verified enantiomeric excess (≥98% e.e.) , is acceptable. Its known propensity for racemization during peptide coupling [1] makes the procurement of a high-purity, certified L-enantiomer a non-negotiable requirement for ensuring the integrity of downstream chiral products. The use of the DL-racemic mixture (CAS 142012-65-5) or the D-enantiomer would lead to diastereomeric mixtures, invalidating SAR studies and compromising synthetic yields of enantiopure targets.

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